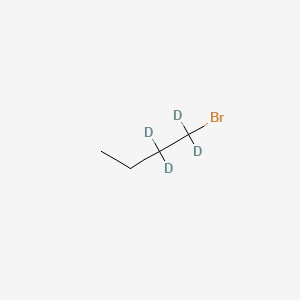
1-Bromobutane-1,1,2,2-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromobutane-1,1,2,2-d4 is a deuterated derivative of 1-Bromobutane, an organobromine compound with the formula C₄H₉Br. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions:
1-Bromobutane-1,1,2,2-d4 can be synthesized from butan-1-ol through a substitution reaction with hydrogen bromide (HBr). The reaction typically follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid like sulfuric acid, making it a better leaving group. The bromide ion from HBr then substitutes the hydroxyl group, forming 1-Bromobutane .
Industrial Production Methods:
In industrial settings, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up with appropriate safety measures to handle the corrosive and toxic nature of HBr .
化学反应分析
Types of Reactions:
1-Bromobutane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 reactions where nucleophiles replace the bromine atom.
Elimination Reactions: Under strong basic conditions, it can undergo elimination to form butenes.
Grignard Reactions: Reacting with magnesium in dry ether forms the corresponding Grignard reagent, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Bases: Potassium tert-butoxide (KOtBu) for elimination reactions.
Magnesium (Mg): For Grignard reagent formation.
Major Products:
Substitution: Produces various substituted butanes depending on the nucleophile.
Elimination: Forms butenes.
Grignard Reagent: Forms butyl magnesium bromide.
科学研究应用
1-Bromobutane-1,1,2,2-d4 is widely used in scientific research, including:
NMR Spectroscopy: The deuterium atoms provide distinct signals, making it useful for studying molecular structures and dynamics.
Organic Synthesis: Acts as an alkylating agent in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and studying metabolic pathways.
Material Science: Involved in the synthesis of novel materials with specific properties
作用机制
The mechanism of action of 1-Bromobutane-1,1,2,2-d4 primarily involves its role as an alkylating agent. In S_N2 reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable isotopic labeling for tracking and studying reaction mechanisms .
相似化合物的比较
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine.
1-Iodobutane: Contains an iodine atom, making it more reactive in substitution reactions.
1-Fluorobutane: Less reactive due to the strong carbon-fluorine bond
Uniqueness:
1-Bromobutane-1,1,2,2-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions .
属性
分子式 |
C4H9Br |
|---|---|
分子量 |
141.04 g/mol |
IUPAC 名称 |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
InChI 键 |
MPPPKRYCTPRNTB-KHORGVISSA-N |
手性 SMILES |
[2H]C([2H])(CC)C([2H])([2H])Br |
规范 SMILES |
CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
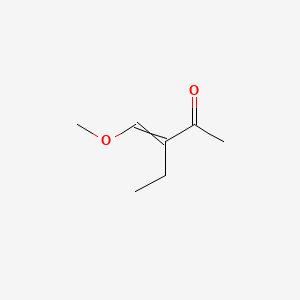
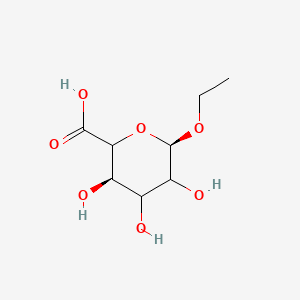
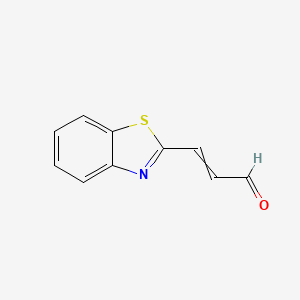

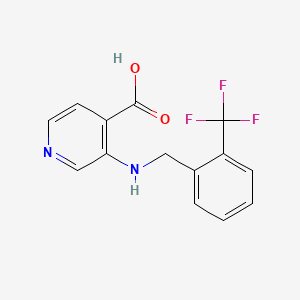
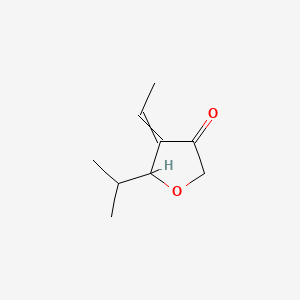
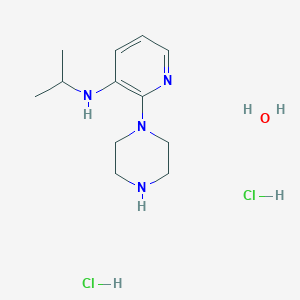
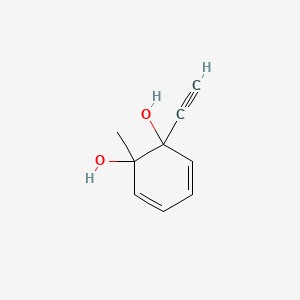
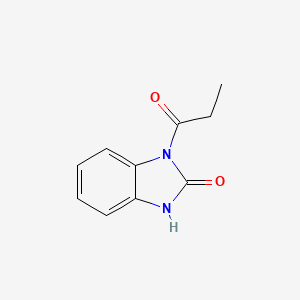
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
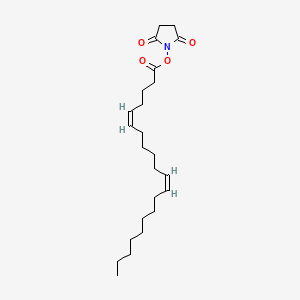
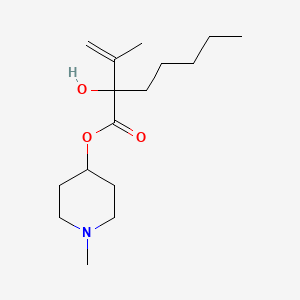
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
